molecular formula C8H9F2NO3S B15206024 3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline

3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline

Cat. No.: B15206024
M. Wt: 237.23 g/mol
InChI Key: ZTKFIRRLDQVDEW-UHFFFAOYSA-N
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Description

3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline is an organic compound with the molecular formula C8H9F2NO3S It is characterized by the presence of a difluoromethyl group, a sulphonyl group, and a methoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline typically involves the introduction of the difluoromethyl group to the aniline derivative. One common method is the reaction of 4-methoxyaniline with difluoromethyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the sulphonyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Trifluoromethyl)sulphonyl]-4-methoxyaniline
  • 3-[(Methylsulphonyl]-4-methoxyaniline
  • 3-[(Ethylsulphonyl]-4-methoxyaniline

Uniqueness

3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its applications compared to similar compounds .

Properties

Molecular Formula

C8H9F2NO3S

Molecular Weight

237.23 g/mol

IUPAC Name

3-(difluoromethylsulfonyl)-4-methoxyaniline

InChI

InChI=1S/C8H9F2NO3S/c1-14-6-3-2-5(11)4-7(6)15(12,13)8(9)10/h2-4,8H,11H2,1H3

InChI Key

ZTKFIRRLDQVDEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)S(=O)(=O)C(F)F

Origin of Product

United States

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